6-Ethynylpyridine-3-carboxylic acid

Vue d'ensemble

Description

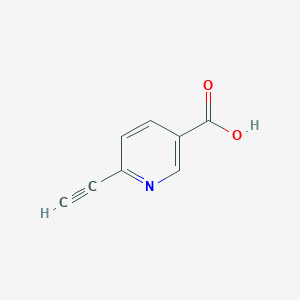

6-Ethynylpyridine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H5NO2 and a molecular weight of 147.13 g/mol It is a derivative of pyridine, featuring an ethynyl group at the 6-position and a carboxylic acid group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method is the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an acetylene compound in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods: While specific industrial production methods for 6-Ethynylpyridine-3-carboxylic acid are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Ethynylpyridine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 6-ethynylpyridine-3-carboxylic acid exhibit significant anticancer properties. For instance, studies have shown that compounds containing this structure can act as inhibitors of certain cancer cell lines by interfering with cellular pathways essential for tumor growth. The incorporation of the ethynyl group enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development in cancer therapeutics .

Neurological Applications

The compound has also been explored for its potential as a modulator in neurological treatments. Specifically, it has been studied for its role in enhancing the activity of metabotropic glutamate receptors, which are implicated in various neurological disorders such as schizophrenia and anxiety disorders. The ability to modulate these receptors could lead to novel therapeutic strategies .

Organic Synthesis

Building Block for Synthesis

this compound serves as a versatile building block in organic synthesis. It can participate in various reactions such as Sonogashira coupling and nucleophilic substitutions, allowing chemists to synthesize complex molecules efficiently. Its reactivity makes it suitable for creating diverse heterocyclic compounds that are valuable in pharmaceutical chemistry .

Functionalization Reactions

The compound is used in one-pot synthesis methods to generate dihydropyridine derivatives, which are important in the development of pharmaceuticals and agrochemicals. These reactions often involve functionalization techniques that enhance the compound's utility in synthesizing more complex structures with specific biological activities .

Materials Science

Development of Functional Materials

In materials science, this compound has been investigated for its potential use in developing functional materials such as sensors and catalysts. The unique electronic properties conferred by the pyridine ring and ethynyl substituent can be harnessed to create materials with tailored functionalities for applications in electronics and catalysis .

-

Anticancer Activity Study

A study published in ACS Omega demonstrated that derivatives of this compound showed selective cytotoxicity against breast cancer cell lines, suggesting potential for development into anticancer agents . -

Neurological Modulation Research

Research highlighted in Frontiers in Chemistry explored the effects of this compound on metabotropic glutamate receptors, showing promise for treating neurological disorders through modulation of receptor activity . -

Synthetic Methodology Development

A recent publication detailed a one-pot synthesis approach utilizing this compound to produce dihydropyridine derivatives with antifungal activity, showcasing its utility in organic synthesis .

Mécanisme D'action

The mechanism of action of 6-Ethynylpyridine-3-carboxylic acid involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, influencing biochemical pathways.

Comparaison Avec Des Composés Similaires

- 6-Ethynylnicotinic acid

- 3-Pyridinecarboxylic acid, 6-ethynyl

Comparison: 6-Ethynylpyridine-3-carboxylic acid is unique due to the specific positioning of the ethynyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs . This uniqueness makes it a valuable compound for targeted research applications.

Activité Biologique

6-Ethynylpyridine-3-carboxylic acid (CAS Number: 450368-21-5) is a heterocyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethynyl group attached to the 6-position of a pyridine ring, with a carboxylic acid functional group at the 3-position. Its molecular formula is , and it has a molecular weight of 147.13 g/mol. The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : The compound can modulate enzyme activity through π-π interactions with aromatic residues and hydrogen bonding with amino acid side chains, influencing biochemical pathways.

- NMDA Receptor Modulation : Preliminary studies suggest potential interactions with N-methyl-D-aspartate (NMDA) receptors, which are critical in synaptic plasticity and memory function. NMDA antagonists have been shown to exert neuroprotective effects, indicating that derivatives like this compound may have similar properties .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related pyridine derivatives, indicating that compounds with similar structures may exhibit significant antibacterial effects. For example, derivatives synthesized from pyridine carboxylic acids showed promising activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| Compound A | High (MIC < 10 µg/mL) | Moderate (MIC ~ 50 µg/mL) |

| Compound B | Moderate (MIC ~ 30 µg/mL) | High (MIC < 10 µg/mL) |

These findings suggest that this compound could be further explored for its antimicrobial potential .

Neuroprotective Effects

Research into NMDA receptor antagonists has highlighted their role in neuroprotection. Compounds similar to this compound have been shown to reduce excitotoxicity in neuronal models, which may contribute to their therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Studies

- Antimicrobial Efficacy : A study involving synthesized pyridine derivatives demonstrated that certain analogs exhibited enhanced activity against S. aureus through mechanisms involving DNA gyrase inhibition, which is crucial for bacterial DNA replication. The most active compounds showed MIC values lower than those of standard antibiotics like fluoroquinolones .

- Neuroprotective Properties : In animal models, compounds structurally related to this compound were tested for their ability to mitigate the effects of neurotoxic agents. Results indicated significant reductions in seizure activity and mortality rates when administered prior to exposure to organophosphate pesticides .

Propriétés

IUPAC Name |

6-ethynylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h1,3-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YILQLEDPZCOECZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590919 | |

| Record name | 6-Ethynylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

450368-21-5 | |

| Record name | 6-Ethynyl-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=450368-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethynylpyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.